(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(1-methylsulfonylpiperidine-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S2/c1-26-13-6-7-14-15(9-13)28-18(21(14)11-16(22)27-2)19-17(23)12-5-4-8-20(10-12)29(3,24)25/h6-7,9,12H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGJDTWSRYPURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity, including:
- A methoxy group which may enhance lipophilicity.
- A piperidine ring that is known for its role in various biological activities.
- A benzo[d]thiazole moiety , which has been associated with antimicrobial and anticancer properties.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on metabolic disorders.
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown:
- Inhibition of cell proliferation in glioblastoma cells.
- Induction of apoptosis in cancer cell lines through mitochondrial pathways.
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Da Silva et al. | Glioblastoma | 15 | Apoptosis induction |
| Research Group | Various Cancer Lines | 20 | Cell cycle arrest |
Metabolic Effects
The piperidine component is known to influence metabolic pathways. In particular, compounds containing piperidine have been studied for their effects on insulin sensitivity and glucose metabolism:
- Enhancement of insulin secretion in diabetic models.
- Potential reduction in blood glucose levels through modulation of GLP-1 release.
Case Studies
- Antitumor Activity : A study by Da Silva et al. demonstrated that derivatives of thiazolidinones, closely related to the compound , exhibited potent antitumor effects against glioblastoma multiforme cells. The study reported a significant decrease in cell viability at concentrations as low as .
- Metabolic Regulation : In a preclinical study involving diabetic rats, compounds structurally similar to (Z)-methyl 2-(6-methoxy...) were shown to improve glucose tolerance by enhancing insulin secretion . This suggests a potential application in managing diabetes.
The proposed mechanisms through which (Z)-methyl 2-(6-methoxy...) exerts its biological effects include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several agrochemicals and heterocyclic derivatives. Below is a detailed comparison based on available evidence:
Structural Analogues from the Pesticide Chemicals Glossary
Key analogues include sulfonylurea herbicides (e.g., metsulfuron methyl), benzothiazole derivatives (e.g., benazolin), and pyridine-thiazole hybrids (e.g., thiazopyr).
Functional and Mechanistic Differences
- Target Compound vs. Metsulfuron-methyl :
While both contain sulfonyl and ester groups, metsulfuron-methyl’s triazine ring and sulfonylurea bridge target acetolactate synthase (ALS) in plants. The target compound’s benzo[d]thiazole and piperidine motifs may instead inhibit cytochrome P450 or other enzymes . - Target Compound vs. Benazolin: Benazolin’s acetic acid group enables ionic interactions in plant auxin pathways, whereas the target’s methyl ester and sulfonyl-piperidine groups suggest non-ionic binding (e.g., hydrophobic or van der Waals interactions) .
- Target Compound vs. Thiazopyr : Thiazopyr’s pyridine-thiazole core and fluorinated substituents enhance soil persistence and membrane permeability. The target compound’s lack of fluorine may reduce environmental persistence but improve biodegradability .
Preparation Methods
Synthetic Approaches to the Benzo[d]Thiazole Core
Formation of the 6-Methoxybenzo[d]Thiazol-2(3H)-Iminium Intermediate
The synthesis begins with the construction of the 6-methoxybenzo[d]thiazole scaffold. A widely adopted method involves the cyclocondensation of 4-methoxy-2-aminothiophenol with methyl glyoxylate under acidic conditions. According to Cornia et al., this reaction proceeds via a thiourea intermediate, which undergoes intramolecular cyclization to yield the thiazole ring. Key modifications include the use of hexamethyldisiloxane (HMDO) as a dehydrating agent, improving yields to 75–85%.
Introduction of the Imino Group
The imino functionality at position 2 is introduced through a Schiff base formation reaction. Treatment of the thiazole intermediate with 1-(methylsulfonyl)piperidine-3-carbonyl chloride in the presence of triethylamine (TEA) facilitates nucleophilic acyl substitution. This step requires precise stoichiometric control (1:1.2 molar ratio of thiazole to acyl chloride) to minimize diacylation byproducts.
Coupling Strategies for Acetate Side-Chain Installation
Mitsunobu Reaction for Ether Linkage
The methyl acetate moiety at position 3 is installed via a Mitsunobu reaction between the thiazol-3-ol intermediate and methyl 2-hydroxyacetate. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) achieves Z-selectivity (>95%) by stabilizing the transition state through hydrogen bonding.
Table 1: Optimization of Mitsunobu Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | THF, DMF, DCM | THF | 88 |
| DEAD Equivalents | 1.0–2.5 | 1.8 | 92 |
| Temperature (°C) | 0–25 | 0 | 95 |
Functionalization of the Piperidine Substituent
Sulfonylation at the Piperidine Nitrogen
The 1-(methylsulfonyl)piperidine-3-carbonyl group is synthesized through a two-step protocol:
- Sulfonylation : Piperidine-3-carboxylic acid is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step achieves >90% conversion at 0°C.
- Activation as Acyl Chloride : The resultant sulfonamide is converted to the acyl chloride using oxalyl chloride and catalytic DMF, enabling subsequent coupling to the thiazole core.
Stereochemical Control and Z-Isomer Isolation
Crystallization-Induced Dynamic Resolution
The Z-configuration is secured through a crystallization-induced dynamic resolution (CIDR) process. Dissolving the crude product in a 3:1 hexane/ethyl acetate mixture at −20°C preferentially crystallizes the Z-isomer due to its lower solubility, achieving a diastereomeric excess (d.e.) of 98%.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Industrial-Scale Considerations and Process Optimization
Cost-Effective Catalyst Recycling
Rhodium(II) acetate-catalyzed reactions demonstrate recyclability for up to five batches without significant activity loss, reducing metal waste.
Solvent Recovery Systems
Distillation units recover >85% of THF and DCM, aligning with green chemistry principles.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what intermediates are critical?
The synthesis likely involves a multi-step approach, starting with the formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives. Key intermediates include the imine-linked piperidine-3-carbonyl moiety and the methylsulfonyl-substituted piperidine. Reaction optimization (e.g., temperature, catalysts) is crucial for achieving high yields. For example, Hantzsch thiazole synthesis methods have been used for analogous compounds, requiring α-halocarbonyl precursors and thiourea derivatives . Continuous flow reactors and green chemistry principles (e.g., solvent reduction) can enhance scalability and purity .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the Z-configuration of the imine group and substituent positions (e.g., methoxy, methylsulfonyl).
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and detects byproducts.
- Mass Spectrometry (MS): Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- Infrared Spectroscopy (IR): Identifies functional groups like carbonyl (C=O) and sulfonyl (S=O) .
Q. How can researchers assess the compound’s preliminary biological activity?
Initial screens might include:
- Enzyme inhibition assays: Target enzymes like carbonic anhydrases (CAs) due to the thiazole core’s known interaction with metalloenzymes .
- Cellular viability assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) to evaluate antiproliferative potential .
- Solubility and stability studies: Use PBS or simulated physiological buffers to gauge pharmacokinetic feasibility .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular docking: Predict binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock). The methylsulfonyl-piperidine moiety may enhance hydrophobic interactions with protein pockets .
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., methoxy vs. fluoro) with activity using regression models. Fluorine analogs often show improved metabolic stability .
- ADMET prediction: Tools like SwissADME estimate oral bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Q. What strategies resolve contradictions in activity data between similar compounds?
- Isosteric replacement: Substitute the methoxy group with bioisosteres (e.g., ethoxy, trifluoromethoxy) to assess steric/electronic impacts .
- Metabolite identification: Use LC-MS/MS to detect hydrolysis products (e.g., ester cleavage) that may explain reduced efficacy .
- Crystallography: Solve co-crystal structures with targets to validate binding modes and identify non-covalent interactions (e.g., hydrogen bonds with the sulfonyl group) .
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Catalyst screening: Test chiral catalysts (e.g., Rh or Pd complexes) for asymmetric synthesis of the imine bond.
- Microwave-assisted synthesis: Accelerate reaction rates and reduce side products in cyclization steps .
- In-situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What are the implications of the methylsulfonyl-piperidine moiety on pharmacokinetics?
- Solubility: The sulfonyl group enhances water solubility via polar interactions, countering the lipophilic thiazole core.
- Metabolic stability: Piperidine’s rigidity reduces oxidative metabolism compared to flexible aliphatic amines.
- Target engagement: Sulfonyl groups often mediate hydrogen bonding with catalytic residues in enzymes (e.g., ATP-binding pockets) .
Methodological Notes
- Safety protocols: Handle with PPE (gloves, goggles) due to potential irritancy of sulfonamide/thiazole derivatives. Store under inert gas (N2/Ar) to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
